N-[1-(2-bromophenyl)propan-2-yl]-6-(hydroxymethyl)pyridine-3-carboxamide
Description
N-[1-(2-bromophenyl)propan-2-yl]-6-(hydroxymethyl)pyridine-3-carboxamide is a synthetic organic compound that belongs to the class of carboxamides This compound is characterized by the presence of a bromophenyl group, a hydroxymethyl group, and a pyridine carboxamide moiety
Properties
IUPAC Name |
N-[1-(2-bromophenyl)propan-2-yl]-6-(hydroxymethyl)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrN2O2/c1-11(8-12-4-2-3-5-15(12)17)19-16(21)13-6-7-14(10-20)18-9-13/h2-7,9,11,20H,8,10H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKMUSOFJWKFIKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1Br)NC(=O)C2=CN=C(C=C2)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-bromophenyl)propan-2-yl]-6-(hydroxymethyl)pyridine-3-carboxamide typically involves multiple steps:
Bromination: The starting material, a phenylpropane derivative, undergoes bromination to introduce the bromine atom at the 2-position of the phenyl ring.
Pyridine Carboxamide Formation: The brominated intermediate is then reacted with a pyridine derivative to form the pyridine carboxamide moiety.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions such as:
Catalysts: Use of specific catalysts to enhance reaction rates and yields.
Temperature and Pressure: Controlled temperature and pressure conditions to ensure efficient reactions.
Purification: Techniques such as crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-bromophenyl)propan-2-yl]-6-(hydroxymethyl)pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products
Oxidation: Formation of N-[1-(2-carboxyphenyl)propan-2-yl]-6-(hydroxymethyl)pyridine-3-carboxamide.
Reduction: Formation of N-[1-(phenyl)propan-2-yl]-6-(hydroxymethyl)pyridine-3-carboxamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[1-(2-bromophenyl)propan-2-yl]-6-(hydroxymethyl)pyridine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-[1-(2-bromophenyl)propan-2-yl]-6-(hydroxymethyl)pyridine-3-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to or modulates.
Pathways Involved: The compound may influence various biochemical pathways, leading to its observed effects. For example, it may inhibit a key enzyme in a metabolic pathway or activate a receptor involved in cell signaling.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(2-chlorophenyl)propan-2-yl]-6-(hydroxymethyl)pyridine-3-carboxamide
- N-[1-(2-fluorophenyl)propan-2-yl]-6-(hydroxymethyl)pyridine-3-carboxamide
- N-[1-(2-methylphenyl)propan-2-yl]-6-(hydroxymethyl)pyridine-3-carboxamide
Uniqueness
N-[1-(2-bromophenyl)propan-2-yl]-6-(hydroxymethyl)pyridine-3-carboxamide is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. The bromine atom can participate in various substitution reactions, making the compound versatile for further chemical modifications. Additionally, the combination of the bromophenyl group and the pyridine carboxamide moiety may confer unique biological properties compared to its analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
